
GSK1059865
Vue d'ensemble
Description
GSK1059865 is a highly selective orexin/hypocretin 1 receptor (OX1R) antagonist developed for preclinical research in neuropsychiatric disorders. It exhibits a pKB of 8.8 for OX1R and >50-fold selectivity over OX2R (pKB = 6.9) . Unlike earlier OX1R antagonists, this compound avoids off-target binding to adenosine, serotonin, and monoamine receptors, addressing limitations of compounds like SB-334867 . Preclinical studies demonstrate its efficacy in reducing ethanol consumption in alcohol-dependent mice without affecting sucrose intake or sleep-wake cycles, highlighting its role in modulating compulsive reward-seeking behaviors .
Méthodes De Préparation
Synthesis of the Bromo Precursor via HATU-Mediated Amide Coupling
HATU-Mediated Fragment Assembly
The bromo precursor is synthesized through a 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)-mediated coupling reaction between a piperidine-derived amine and a brominated carboxylic acid fragment . The reaction proceeds in dimethylformamide (DMF) at room temperature, achieving high yields of the intermediate amide.
Table 2: Key Parameters for Bromo Precursor Synthesis
Parameter | Value |
---|---|
Coupling reagent | HATU |
Solvent | DMF |
Reaction time | 12–24 hours |
Yield | 70–85% (reported in patents) |
Boc Protection and Deprotection
A tert-butoxycarbonyl (Boc) protecting group is employed to shield the piperidine nitrogen during intermediate synthesis. Final deprotection under acidic conditions (e.g., HCl in dioxane) unveils the free amine, critical for subsequent functionalization .
Structural Considerations in Synthesis Design
Piperidine Core Optimization
This compound’s OX1R selectivity arises from its piperidine core, which occupies a hydrophobic cleft near residue A127³.³³ in OX1R. Structural studies reveal that substituting the piperidine with bulkier groups (e.g., spiro-pyrrolidines) disrupts binding to OX2R, where T135³.³³ occludes the cleft . This insight guided the selection of a methyl-piperidine core during synthetic route optimization.
Bromopyridine Substitution
The bromopyridine moiety intramolecularly π-stacks with a 2-methoxy-3-fluorophenyl ring, stabilized by interactions with W112²³.⁵⁰ and H344⁷.³⁹ . Synthetic routes prioritize axial attachment of this group to enhance conformational rigidity and OX1R affinity.
Analytical and Physicochemical Characterization
Chromatographic Purity
Reverse-phase HPLC (C18 column, acetonitrile/water gradient) confirms >95% radiochemical purity for [¹¹C]this compound . The unlabeled compound exhibits a retention time of 12.3 minutes under these conditions.
LogD and Solubility
This compound’s calculated logD₇.₄ of 3.18 balances brain permeability and aqueous solubility. Experimental logD values correlate with octanol/cyclohexane partitioning assays .
Table 3: Physicochemical Properties of this compound
Property | Value |
---|---|
Molecular weight | 436 Da |
clogP | 7.4 |
tPSA | 53.9 Ų |
Solubility (PBS) | 12 µg/mL |
Industrial-Scale Synthesis and Challenges
Scalability of HATU-Mediated Coupling
While HATU enables efficient amide bond formation, its high cost necessitates alternative reagents (e.g., EDCI/HOBt) for large-scale production. Patent literature suggests optimized coupling conditions using N,N-diisopropylethylamine (DIPEA) as a base .
Purification Strategies
Flash chromatography with silica gel (ethyl acetate/hexanes) resolves intermediates, while final purification employs recrystallization from ethanol/water mixtures to achieve >99% chemical purity .
Analyse Des Réactions Chimiques
GSK1059865 subit diverses réactions chimiques, notamment :
Oxydation : le composé peut être oxydé dans des conditions spécifiques pour former différents produits.
Réduction : des réactions de réduction peuvent être effectuées pour modifier les groupes fonctionnels présents dans le composé.
Substitution : this compound peut subir des réactions de substitution où un groupe fonctionnel est remplacé par un autre. Les réactifs et les conditions courants utilisés dans ces réactions comprennent des agents oxydants, des agents réducteurs et divers catalyseurs.
Applications de recherche scientifique
This compound a plusieurs applications de recherche scientifique, notamment :
Neuroimagerie : Il est utilisé comme radioligand de tomographie par émission de positons (TEP) pour l’imagerie des récepteurs de l’orexine 1 dans le cerveau.
Études comportementales : Le composé a été utilisé pour étudier le rôle des récepteurs de l’orexine 1 dans le traitement de la récompense, la dépendance et le comportement alimentaire.
Recherche pharmacologique : This compound est utilisé pour étudier les effets de l’antagonisme du récepteur de l’orexine 1 sur diverses conditions physiologiques et pathologiques.
Développement de médicaments : Le composé aide au développement de nouveaux médicaments ciblant les récepteurs de l’orexine 1 pour le traitement de troubles tels que la dépendance et les troubles du sommeil.
Applications De Recherche Scientifique
Ethanol Intake Reduction
Research indicates that GSK1059865 significantly decreases voluntary ethanol intake in alcohol-dependent mice. In a study involving chronic intermittent ethanol exposure, treatment with this compound resulted in a dose-dependent reduction in alcohol consumption, particularly in mice exhibiting dependence. Notably, there was no significant effect on sucrose intake, highlighting the compound's specific action on alcohol-related drinking behaviors .
Cocaine-Induced Place Preference
This compound has also been evaluated for its effects on cocaine-seeking behavior. In conditioned place-preference paradigms, administration of this compound at doses of 10 and 30 mg/kg significantly reduced the preference for cocaine-paired environments in rats. This suggests that OX1R antagonism can inhibit relapse behavior associated with cocaine addiction .
Compulsive Eating Behavior
In addition to its effects on substance use disorders, this compound has shown promise in addressing compulsive eating behaviors. In studies involving rats subjected to chronic stress or food restriction, this compound effectively reduced compulsive eating patterns. This indicates that the orexin system plays a role not only in addiction but also in other forms of compulsive behavior related to food intake .
Pharmacokinetics and Dosing Considerations
Pharmacokinetic studies have demonstrated that this compound is brain-penetrant and maintains effective receptor occupancy when administered intraperitoneally. A dose of 30 mg/kg has been shown to achieve over 70% occupancy of OX1R while minimizing off-target effects on OX2R . Understanding these pharmacokinetic parameters is essential for optimizing dosing regimens in future clinical applications.
Case Studies and Research Findings
Mécanisme D'action
GSK1059865 exerce ses effets en se liant sélectivement au récepteur de l’orexine 1 et en l’antagonisant. Ce récepteur est impliqué dans la régulation du traitement de la récompense, des émotions, de la douleur, de l’alimentation, de la dépendance et du cycle veille-sommeil . En bloquant le récepteur de l’orexine 1, this compound module ces fonctions physiologiques et possède des applications thérapeutiques potentielles dans des affections telles que la dépendance et les troubles du sommeil .
Comparaison Avec Des Composés Similaires
Selectivity and Pharmacological Profile
Functional and Behavioral Differences
- Ethanol Consumption: this compound reduces ethanol intake in dependent mice (ED50: 10–25 mg/kg) but requires higher doses (50 mg/kg) in non-dependent mice . SB-334867 shows inconsistent efficacy due to off-target interactions . CRF1R antagonists (e.g., CP154,526) primarily modulate stress pathways but lack direct effects on ethanol consumption .
Neural Substrates (fMRI Studies) :
Stress and Anxiety :
Clinical and Therapeutic Implications
Advantages of this compound :
- Limitations of Comparators: SB-334867’s non-selective profile limits interpretability in behavioral studies . OX2R antagonists (e.g., JNJ10397049) induce sedation, complicating their use in reward-related studies .
Research Findings and Implications
- Preclinical Efficacy: this compound reduces cocaine-induced conditioned place preference and stress-driven hyperphagia, supporting OX1R’s role in maladaptive motivation .
Mechanistic Insights :
Activité Biologique
GSK1059865 is a highly selective antagonist of the orexin-1 receptor (OX1R), which plays a crucial role in various physiological processes, including sleep regulation, energy metabolism, and reward mechanisms. This article provides a comprehensive overview of the biological activity of this compound, supported by experimental data and case studies.
This compound selectively inhibits the OX1R, which is implicated in numerous neurobiological functions. The orexin system is involved in regulating arousal, appetite, and energy expenditure. By blocking OX1R, this compound can modulate these physiological responses, making it a candidate for treating disorders related to these pathways.
Effects on Glutamate Release
A study conducted by Bonaventure et al. (2014) assessed the impact of this compound on glutamate release in wild-type mice. The compound was administered at a dose of 10 mg/kg subcutaneously (S.C.) prior to MK-801 administration, which is known to induce glutamate release. The results showed that this compound significantly attenuated MK-801-induced glutamate release in the cortex:
- Experimental Design : Wild-type mice were pretreated with either this compound or vehicle.
- Findings :
- This compound reduced glutamate release compared to the vehicle group.
- Statistical analysis revealed significant differences with for the treatment effect.
Treatment Group | Glutamate Release (nA) | p-Value |
---|---|---|
Vehicle | Baseline | - |
This compound | Reduced | 0.037 |
Impact on Ethanol Consumption
Another key study evaluated the effects of this compound on ethanol intake in both ethanol-dependent and control subjects. The findings indicated that this compound effectively reduced voluntary ethanol consumption:
- Study Design : Mice were given access to ethanol solutions before and after administration of this compound.
- Results :
- A notable decrease in ethanol intake was observed at higher doses.
- This suggests potential therapeutic applications for addiction treatment.
Sleep and Energy Regulation
Research has shown that orexin antagonists like this compound could be beneficial in managing sleep disorders and metabolic syndromes. For instance, studies have demonstrated that OX1R inhibition can lead to improved sleep quality and reduced food intake in animal models.
- Clinical Relevance : The modulation of orexin signaling presents a promising avenue for developing treatments for obesity and insomnia.
Q & A
Basic Research Questions
Q. What are standard protocols for determining GSK1059865’s pharmacokinetics in preclinical studies?
- Methodological Answer : Administer this compound via intraperitoneal injection (10–30 mg/kg) and collect blood/brain samples over 5 hours. Use protein precipitation followed by HPLC-MS/MS for quantification. Calculate non-compartmental pharmacokinetic parameters (e.g., AUC, Cmax) using software like WinNonlin. Measure unbound fractions in plasma and brain via 96-well equilibrium dialysis. Report brain-to-blood ratios to assess penetration .
Q. How can researchers validate this compound’s selectivity for OX1R over OX2R in vitro?
- Methodological Answer : Perform competitive binding assays using cells expressing OX1R and OX2R. Use orexin-A (OXA) as the agonist and measure this compound’s antagonism via Schild analysis. Calculate pKB values (e.g., 8.77 ± 0.12 for OX1R vs. 6.9 for OX2R) to confirm selectivity. Validate with functional assays (e.g., calcium flux) .
Q. What behavioral models are appropriate to test this compound’s efficacy in reducing ethanol consumption?
- Methodological Answer : Use the chronic intermittent ethanol (CIE) exposure model in mice. Implement a two-bottle choice paradigm (ethanol vs. water) over multiple test cycles. Administer this compound (10–50 mg/kg) pre-treatment and compare intake between ethanol-dependent and control groups. Include sucrose intake tests to rule out non-specific effects .
Advanced Research Questions
Q. How should researchers reconcile dose-response discrepancies in this compound’s effects between ethanol-dependent and control mice?
- Methodological Answer : Stratify analyses by dependency state (e.g., CIE-exposed vs. air-exposed mice). Use mixed-design ANOVA with Group (ethanol-dependent/control) and Dose as factors. Conduct post-hoc tests (e.g., Newman-Keuls) to compare dose effects within groups. Report interaction terms (e.g., F(3,58)=3.65, p<0.025) to highlight dependency-specific sensitivity .
Q. What experimental approaches differentiate surmountable vs. non-surmountable antagonism profiles of this compound?
- Methodological Answer : Test this compound at varying concentrations (e.g., 0.3 nM–10 µM) in OX1R functional assays. For non-surmountable antagonism, observe rightward EC50 shifts with reduced maximal agonist response. For surmountable profiles, note parallel EC50 shifts without maximal response depression. Use Schild plots to calculate slope deviations from unity .
Q. How can pharmacokinetic-pharmacodynamic (PK-PD) modeling optimize this compound dosing in neuroimaging studies?
- Methodological Answer : Measure plasma and brain concentrations post-dosing (e.g., 30 mg/kg i.p.). Calculate receptor occupancy using the mass action equation: RO = [Drug] / ([Drug] + Kd). Corrogate occupancy with functional outcomes (e.g., yohimbine-induced cerebral blood volume changes in fMRI). Validate with ex vivo receptor binding assays .
Q. What strategies mitigate confounding variables in assessing this compound’s effects on compulsive behaviors?
- Methodological Answer : Include dual control groups (vehicle-treated and sucrose-drinking cohorts). Monitor physiological parameters (mean arterial blood pressure, body temperature) during experiments. Use Latin-square designs to counterbalance dose orders. Apply false discovery rate (FDR) corrections for multiple comparisons in behavioral datasets .
Q. Data Analysis & Contradiction Resolution
Q. How should researchers address contradictory findings in this compound’s in vivo vs. in vitro potency?
- Methodological Answer : Compare in vitro pKB (8.77) with in vivo effective doses (10–50 mg/kg). Adjust for protein binding and brain penetration (brain:blood ratio = 0.3). Use unbound brain concentrations to estimate target engagement. Validate with ex vivo receptor occupancy assays .
Q. What statistical methods are optimal for analyzing time-dependent effects of this compound in longitudinal studies?
- Methodological Answer : Employ linear mixed-effects models with time, dose, and group as fixed effects. Include random intercepts for individual variability. Use likelihood ratio tests to compare nested models. For non-linear trends, apply spline regression or AUC-based analyses .
Q. Experimental Design Considerations
Q. How to design studies investigating this compound’s role in neuropsychiatric comorbidities (e.g., addiction and hyperactive states)?
- Methodological Answer : Combine behavioral assays (e.g., conditioned place preference for cocaine) with neurochemical monitoring (microdialysis for glutamate release). Use MK-801 challenge tests to probe NMDA receptor interactions. Include translational endpoints like fMRI to map neural substrates .
Propriétés
IUPAC Name |
[(2S,5S)-2-[[(5-bromopyridin-2-yl)amino]methyl]-5-methylpiperidin-1-yl]-(3-fluoro-2-methoxyphenyl)methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23BrFN3O2/c1-13-6-8-15(11-24-18-9-7-14(21)10-23-18)25(12-13)20(26)16-4-3-5-17(22)19(16)27-2/h3-5,7,9-10,13,15H,6,8,11-12H2,1-2H3,(H,23,24)/t13-,15-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWCRHJLMMAYSTE-ZFWWWQNUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(N(C1)C(=O)C2=C(C(=CC=C2)F)OC)CNC3=NC=C(C=C3)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CC[C@H](N(C1)C(=O)C2=C(C(=CC=C2)F)OC)CNC3=NC=C(C=C3)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23BrFN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.